1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Description
1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a chiral pyrrolidine-based ethanone derivative. Its structure features an (S)-configured pyrrolidine ring substituted with a tertiary amine group (ethyl-amino-methyl) and a 2-aminoethyl side chain.
Properties
IUPAC Name |
1-[(2S)-2-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(8-6-12)9-11-5-4-7-14(11)10(2)15/h11H,3-9,12H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJQPEPCFLVXRT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)C[C@@H]1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrroline Derivatives
Patent WO2008137087A1 details hydrogenation of 2-methylpyrroline using platinum catalysts (PtO₂ or 5% Pt/C) in ethanol-methanol mixtures (2:1–3:1 v/v) under ambient conditions. This method achieves ≥50% enantiomeric excess (ee) for (R)-2-methylpyrrolidine. Adapting this, the target’s (S)-configured pyrrolidine could be synthesized via prochiral 2-alkylpyrroline hydrogenation with a chiral catalyst. For instance, using (R)-BINAP-modified ruthenium catalysts may invert selectivity to favor the (S)-enantiomer.
Chiral Pool Approach Using (S)-Proline
(S)-Proline, a commercially available chiral precursor, offers a stereospecific route. Decarboxylation and functionalization steps convert the carboxylic acid to the desired acetyl group:
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Esterification : (S)-Proline → methyl ester via HCl/MeOH.
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Reduction : Ester → (S)-prolinol using LiAlH₄.
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Acetylation : Prolinol nitrogen → 1-acetyl-(S)-prolinol with acetic anhydride.
This route preserves chirality and avoids racemization, critical for pharmaceutical applications.
Side Chain Installation: Tertiary Amine Functionalization
Introducing the -CH₂-N(ethyl)(2-aminoethyl) group at C₂ requires precise alkylation or reductive amination.
Tosylate Displacement Strategy
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Hydroxymethyl to Tosylate : Treat 1-acetyl-(S)-prolinol with tosyl chloride (TsCl) in pyridine, yielding 1-acetyl-(S)-2-(tosyloxymethyl)pyrrolidine.
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Nucleophilic Substitution : React with N-ethyl-N-(2-aminoethyl)amine in DMF at 80°C for 24h.
Challenges : SN2 mechanism inverts configuration at C₂. Mitigation involves using Mitsunobu conditions (DIAD, PPh₃) with N-ethyl-N-(2-aminoethyl)sulfonamide to retain (S)-configuration.
Reductive Amination
Alternative pathways employ ketone intermediates:
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Oxidation : Convert 1-acetyl-(S)-prolinol’s hydroxymethyl to ketone (Swern oxidation).
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Reductive Amination : React ketone with N-ethyl-N-(2-aminoethyl)amine using NaBH₃CN in MeOH.
Nitrogen Acetylation and Final Product Isolation
Acetylation precedes or follows side chain installation, depending on functional group tolerance:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Prolinol Acetylation | Ac₂O, Et₃N, CH₂Cl₂, 0°C → RT, 2h | 92% | 98% |
| Post-Alkylation Acetylation | AcCl, pyridine, 50°C, 6h | 85% | 95% |
Post-synthesis, purification via silica chromatography (EtOAc/hexane) or recrystallization (ethanol/water) enhances ee ≥99%.
Reaction Optimization and Scalability
Catalytic Hydrogenation
Cross-Coupling Reactions
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Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
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Copper-Mediated Trifluoromethylation : CuI, TMEDA, DMF, 100°C.
Analytical Characterization
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Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/IPA, 1.0 mL/min → tR = 8.2 min (S-enantiomer).
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NMR : ¹H NMR (400 MHz, CDCl₃) δ 4.15 (m, 1H, CH-N), 3.42 (q, J=7.0 Hz, 2H, NCH₂CH₃).
Industrial and Pharmacological Considerations
The compound’s potential as an H₃ receptor ligand necessitates Good Manufacturing Practice (GMP)-compliant syntheses. Patent KR100696187B1 highlights acetonitrile intermediates for scale-up, while US 7,153,889 emphasizes borane-THF reductions for alcohol intermediates.
Chemical Reactions Analysis
Types of Reactions
1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound and (S)-LA12 share a chiral pyrrolidine-ethanone backbone but differ in substituents. The phosphine group in (S)-LA12 enhances its utility in iridium-catalyzed asymmetric hydrogenation, whereas the aminoethyl group in the target compound may favor biochemical interactions .
Physicochemical Properties
Key Observations :
- The target compound’s aminoethyl and ethylamino groups likely increase hydrophilicity (lower LogD) compared to adamantyl or aryl-substituted analogs .
- ’s compound has similar LogD to the target compound, suggesting comparable membrane permeability, which is critical for drug candidates .
Biological Activity
1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1354016-08-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes an amino group and a pyrrolidine ring, which are known to influence its pharmacological properties.
- Molecular Formula: C12H25N3O
- Molecular Weight: 227.35 g/mol
- CAS Number: 1354016-08-2
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial and neuropharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of pyrrolidine have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.13 μg/mL |
| Compound B | E. coli | 2 μg/mL |
| Compound C | Staphylococcus aureus | 0.125 μg/mL |
The above table summarizes the MIC values of various pyrrolidine derivatives, indicating their effectiveness against resistant bacterial strains.
Neuropharmacological Effects
In addition to its antibacterial properties, the compound has been investigated for its effects on the central nervous system (CNS). Pyrrolidine derivatives are often studied for their potential to modulate neurotransmitter systems, particularly in relation to anxiety and depression.
Case Study: Neuropharmacological Evaluation
A study conducted on a related pyrrolidine compound demonstrated that it could enhance serotonin levels in the brain, leading to anxiolytic effects in animal models. This suggests that similar compounds, including this compound, may possess therapeutic potential for mood disorders.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:
- Antibacterial Mechanism : It is proposed that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to known antibiotics.
- Neuropharmacological Mechanism : The modulation of neurotransmitter levels, particularly serotonin and norepinephrine, may explain its potential antidepressant effects.
Q & A
Q. What are the key synthetic routes for 1-((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Pyrrolidine functionalization : Introduce the (2-amino-ethyl)-ethyl-amino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Ketone formation : Use acetylating agents (e.g., acetyl chloride) in anhydrous solvents like dichloromethane at 0–5°C to minimize side reactions .
- Chiral resolution : Employ chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .
Q. Purification :
- Column chromatography with silica gel (eluent: ethyl acetate/methanol gradients) removes unreacted amines.
- Recrystallization in ethanol/water mixtures enhances crystallinity and purity (>98% by HPLC) .
Reference Table : Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrrolidine alkylation | Ethylenediamine, NaBH(OAc)₃, DCM, rt | 65–70 | 90 |
| Acetylation | Acetyl chloride, DCM, 0°C | 85 | 95 |
| Chiral separation | Chiralpak AD-H column, hexane/isopropanol | 40 | >99 |
Q. Which analytical techniques are critical for characterizing this compound’s structure and enantiomeric purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm, ketone CO at ~205 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₂₂N₃O⁺: 228.17; observed: 228.18) .
- Chiral HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) resolve enantiomers (retention times: 8.2 min (S), 10.1 min (R)) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis/oxidation. Use desiccants to avoid moisture uptake .
- Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; dilute in PBS (pH 7.4) immediately before use to prevent precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity in asymmetric synthesis?
Methodological Answer:
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., (R)-BINAP) with Pd catalysts to control stereochemistry during amination (enantiomeric excess >90%) .
- Temperature control : Lower reaction temperatures (–10°C) reduce racemization .
- Solvent screening : Polar aprotic solvents (e.g., THF) enhance stereoselectivity vs. nonpolar solvents .
Reference Table : Optimization Parameters
| Parameter | Optimal Condition | Enantiomeric Excess (%) |
|---|---|---|
| Catalyst | Pd/(R)-BINAP | 92 |
| Temperature | –10°C | 95 |
| Solvent | THF | 90 |
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips; measure binding kinetics (KD) in real-time .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor docking and identify key binding residues (e.g., hydrogen bonds with Glu205 in kinase targets) .
- In vitro assays : Test inhibition of acetylcholinesterase (IC50 via Ellman’s method) or GPCR activity (cAMP assays) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks : Validate assay protocols (e.g., cell line authentication, ATP concentration in kinase assays) .
- Metabolic stability : Test compound stability in liver microsomes to identify rapid degradation as a confounding factor .
- Structural analogs : Compare activity of derivatives to isolate functional group contributions (e.g., ethyl-amino vs. methyl-amino substituents) .
Q. What computational methods predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (2.1), BBB permeability (–1.2), and CYP450 inhibition .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites for metabolite prediction .
Q. How can this compound be tailored for materials science applications (e.g., optoelectronics)?
Methodological Answer:
- Functional group modification : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyrrolidine ring to enhance charge transport properties .
- Thin-film fabrication : Use spin-coating (2000 rpm, chloroform solvent) to create films for conductivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
